molecular formula C15H15FN2O2 B13249140 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13249140
M. Wt: 274.29 g/mol
InChI Key: LBPGTWOQYBZUSH-UHFFFAOYSA-N
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Description

3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a fluoro-methylphenyl group and a nitrile group. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

The synthesis of 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-fluoro-3-methylbenzaldehyde and an amine derivative.

    Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoro-methylphenyl halide reacts with the piperidine intermediate.

    Addition of the Nitrile Group: The nitrile group is incorporated through a reaction with a cyanating agent, such as sodium cyanide, under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylphenyl group may enhance the compound’s binding affinity to these targets, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C15H15FN2O2

Molecular Weight

274.29 g/mol

IUPAC Name

3-[1-(4-fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H15FN2O2/c1-10-9-11(4-5-13(10)16)18-8-2-3-12(15(18)20)14(19)6-7-17/h4-5,9,12H,2-3,6,8H2,1H3

InChI Key

LBPGTWOQYBZUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC(C2=O)C(=O)CC#N)F

Origin of Product

United States

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